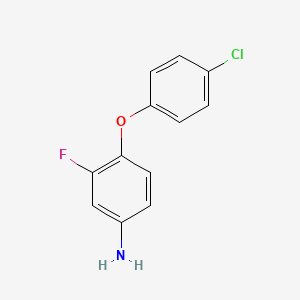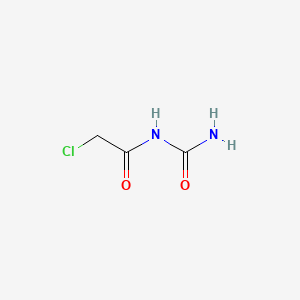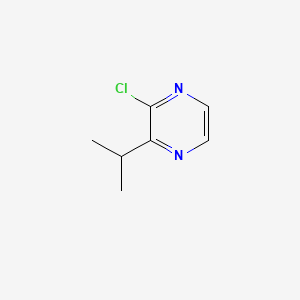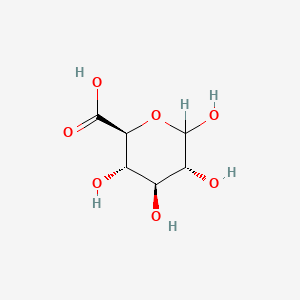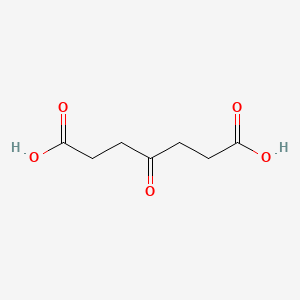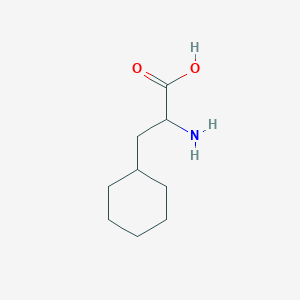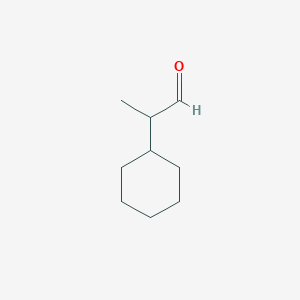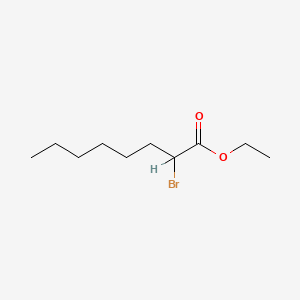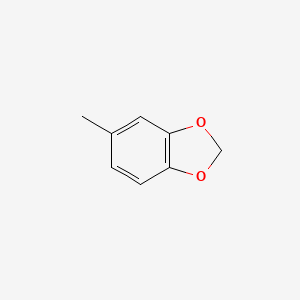
5-甲基-1,3-苯并二氧杂环己烷
概述
描述
5-Methyl-1,3-benzodioxole is a chemical compound with the molecular formula C8H8O2 . It is also known by other names such as 5-methylbenzo[d][1,3]dioxole and 3,4-Methylenedioxytoluene . The molecular weight of this compound is 136.15 g/mol .
Synthesis Analysis
While specific synthesis methods for 5-Methyl-1,3-benzodioxole were not found in the search results, related compounds such as MDMA have been synthesized in a four-step process starting with a noncontrolled material .Molecular Structure Analysis
The molecular structure of 5-Methyl-1,3-benzodioxole consists of a benzodioxole ring with a methyl group attached to the 5th carbon . The InChI representation of the molecule isInChI=1S/C8H8O2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-4H,5H2,1H3 . Physical And Chemical Properties Analysis
5-Methyl-1,3-benzodioxole has a molecular weight of 136.15 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The topological polar surface area is 18.5 Ų .科学研究应用
抗肿瘤活性
5-甲基-1,3-苯并二氧杂环己烷衍生物在癌症研究中显示出潜力。一系列这样的化合物被合成并在体外显示出对人类肿瘤细胞系的显著抗肿瘤活性。例如,发现6-(4-氨基苯甲酰)-1,3-苯并二氧杂环己烷-5-乙酸甲酯特别有效,对多种细胞系表现出生长抑制活性(Micale, Zappalà, & Grasso, 2002)。另一项研究关注1,3-苯并二氧杂环己烷衍生物的生态可持续合成,评估它们的抗癌、抗菌和DNA结合潜力。例如,3c等化合物显示出比标准参考化合物更强的抗癌和抗菌活性(Gupta et al., 2016)。
化学合成和药物开发
5-甲基-1,3-苯并二氧杂环己烷用于合成各种化学品和潜在的药物候选物。例如,这种化合物的衍生物α-甲基-1,3-苯并二氧杂环己烷-5-乙醇在Amano PS诱导的对映选择性酰化中被用于合成抗癫痫药候选物塔兰佩尔(Easwar & Argade, 2003)。
药理学特性
1,3-苯并二氧杂环己烷衍生物,包括5-甲基-1,3-苯并二氧杂环己烷,已被用于探索各种药理学特性。一项研究发现,几种这样的衍生物对实验性诱导的心律失常有效,某些化合物显示出比喹啶和普罗卡因胺等传统药物更高的功效(Fregnan, Ferni, & Prada, 1977)。此外,激活5-HT1A受体的化合物具有类似抗抑郁药效果,这些化合物在结构上与5-甲基-1,3-苯并二氧杂环己烷相关,在小鼠中已经研究(Matsuda et al., 1995)。
杀虫和灭生效果
一些苯并二氧杂环己烷衍生物,包括与5-甲基-1,3-苯并二氧杂环己烷相关的化合物,已被研究其杀虫性能。例如,发现某些化合物对包括粉红棉铃虫在内的各种昆虫具有有效的灭生作用(Flint, Jurd, & Merkle, 1980)。另一项研究展示了一种特定苯并二氧杂环己烷类似物对马铃薯甲虫的杀虫活性(Vanmellaert, Deloof, & Jurd, 1983)。
未来方向
While specific future directions for 5-Methyl-1,3-benzodioxole were not found in the search results, related compounds such as MDMA are being increasingly used in clinical research . This suggests potential future directions in the exploration of the therapeutic utility of 5-Methyl-1,3-benzodioxole and related compounds.
生化分析
Biochemical Properties
5-Methyl-1,3-benzodioxole plays a significant role in biochemical reactions, particularly as a cation scavenger. It is used for the selective cleavage of 4-(3,4-dimethoxyphenyl)benzyl ethers, affording the corresponding deprotected products in the presence of trifluoroacetic acid . Additionally, it serves as a starting material for the synthesis of 1,3-Benzodioxole-5-carboxaldehyde via photooxidation using CBr4 . The compound interacts with various enzymes and proteins, facilitating these biochemical transformations.
Cellular Effects
5-Methyl-1,3-benzodioxole has been shown to exhibit antitumor properties. In studies involving human colon cancer cell tumor xenografts, the compound significantly decreased tumor growth through the activation of the p53-mediated p27/Kip1 signaling pathway . This indicates its potential impact on cell signaling pathways, gene expression, and cellular metabolism. Furthermore, it has been observed to induce cell cycle arrest in the G0/G1 phase, leading to a decrease in cyclins D1, D3, and A .
Molecular Mechanism
At the molecular level, 5-Methyl-1,3-benzodioxole exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been found to inhibit the thioredoxin system, inducing oxidative stress and initiating apoptosis in vitro and in vivo . The compound’s ability to bind to specific enzymes and alter their activity is crucial for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1,3-benzodioxole have been observed to change over time. The compound exhibits excellent stability and compatibility with various solvents, making it a valuable tool in organic chemistry . Long-term studies have shown that it maintains its antitumor activity without causing significant toxicity or adverse effects .
Dosage Effects in Animal Models
The effects of 5-Methyl-1,3-benzodioxole vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can significantly reduce tumor growth without causing gross toxicity . Higher doses may lead to adverse effects, including changes in body weight and organ function .
Metabolic Pathways
5-Methyl-1,3-benzodioxole is involved in various metabolic pathways, including the biosynthesis of prostaglandin H2 from arachidonic acid . It interacts with cyclooxygenase enzymes, inhibiting their activity and affecting the production of prostaglandins, which play essential roles in different biological responses .
Transport and Distribution
Within cells and tissues, 5-Methyl-1,3-benzodioxole is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 5-Methyl-1,3-benzodioxole is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that it reaches the appropriate sites within the cell to exert its effects.
属性
IUPAC Name |
5-methyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPODDMCSOYWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221641 | |
| Record name | 1,3-Benzodioxole, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7145-99-5 | |
| Record name | 5-Methyl-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7145-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7145-99-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methyl-1,3-benzodioxole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27N5CS5GH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

